![molecular formula C20H21N3O3S2 B2547988 1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one CAS No. 1030089-06-5](/img/structure/B2547988.png)
1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Molecular Structure Analysis
The molecular structure of the compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring. The ring can have various functional groups attached to it, which are responsible for its activity .Chemical Reactions Analysis
The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxide derivatives depend on the functional groups attached to the ring . Specific chemical reactions for the compound “1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one” were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells .
Antiviral Applications
The compound’s structure suggests it could be effective against certain viral infections. By inhibiting viral replication enzymes, it may prevent the spread of viruses within the host organism. This makes it a candidate for further research in antiviral drug development .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. It can potentially inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may help in protecting neurons from oxidative stress and apoptosis, thus preserving cognitive function .
Antioxidant Activity
Due to its chemical structure, the compound can act as an antioxidant. It can neutralize free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases such as cancer and heart disease .
Antimicrobial Applications
The compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antibiotics. It can inhibit the growth of various bacterial and fungal strains, which is crucial in the fight against antibiotic-resistant pathogens .
Cardiovascular Research
In cardiovascular research, this compound has been explored for its potential to modulate blood pressure and improve heart function. It may act on specific receptors in the cardiovascular system, leading to vasodilation and improved blood flow .
Diabetes Management
The compound’s ability to influence insulin secretion and glucose metabolism has been investigated for diabetes management. It may help in regulating blood sugar levels and improving insulin sensitivity, offering a new avenue for diabetes treatment .
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application warrants further investigation to fully understand the mechanisms and optimize its use in therapeutic settings.
A brief review of the biological potential of indole derivatives 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with their targets in various ways, depending on the functional groups attached to the ring .
Biochemical Pathways
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to affect various biochemical pathways, depending on their biological activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-22-17-6-3-4-7-18(17)28(25,26)21-20(22)27-14-15-9-11-16(12-10-15)23-13-5-8-19(23)24/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEULQPLJCAGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

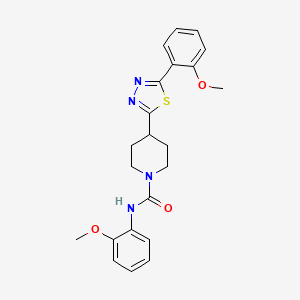


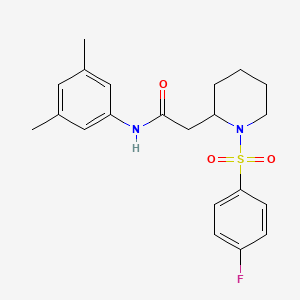
![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)
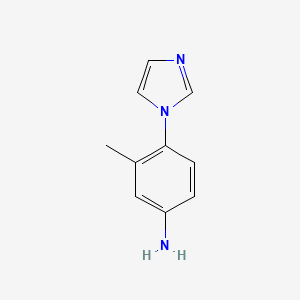
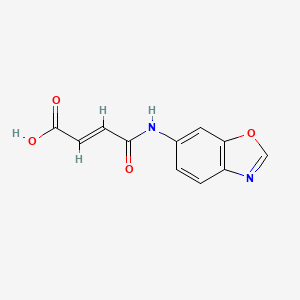
![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)
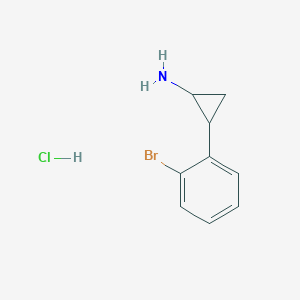

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)